2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride
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Overview
Description
2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7HBr2ClF4. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzotrifluoride core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride typically involves multi-step organic reactions. One common method includes the bromination of 3-chloro-4-fluorobenzotrifluoride using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the presence of halogens would influence its reactivity under oxidative or reductive conditions.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the halogen atoms on the benzotrifluoride core.
Scientific Research Applications
2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: It is used in the production of specialty chemicals, including materials for electronics and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride is primarily related to its ability to undergo substitution and coupling reactions. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophiles and catalysts to form new chemical bonds.
Comparison with Similar Compounds
2,5-Dibromo-3-chloro-4-fluorobenzotrifluoride can be compared with other halogenated benzotrifluorides, such as:
2-Chloro-4-fluorobenzotrifluoride: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
4-Chlorobenzotrifluoride: Contains only chlorine and trifluoromethyl groups, offering different reactivity and applications.
2,3-Dibromo-5-chloro-4-fluorobenzotrifluoride: Another closely related compound with additional bromine atoms, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of halogens, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical processes and applications.
Properties
IUPAC Name |
1,4-dibromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2ClF4/c8-3-1-2(7(12,13)14)4(9)5(10)6(3)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNPHTGXXDVEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2ClF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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